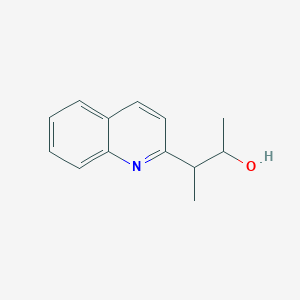

3-(Quinolin-2-yl)butan-2-ol

概要

説明

“3-(Quinolin-2-yl)butan-2-ol” is a chemical compound with a quinoline nucleus. Quinoline is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, anti-inflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal and synthetic organic chemistry. Various methods have been developed for the synthesis of quinoline derivatives, including microwave-assisted synthesis, catalyst-assisted synthesis, one-pot reactions, solvent-free reactions, ionic liquid-mediated reactions, ultrasound-promoted synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” includes a quinolinic heterocyclic nucleus with alcohol and amine side chains. The InChI code for this compound is 1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 .科学的研究の応用

Corrosion Inhibition

Quinoline derivatives, including those with hydroxyl substituents such as 3-(Quinolin-2-yl)butan-2-ol, are recognized for their effectiveness as anticorrosive materials. They exhibit good performance against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This capability highlights the potential application of quinoline derivatives in protecting metals from corrosion, an essential aspect in various industrial applications (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimalarial Activities

Quinoline derivatives demonstrate immense therapeutic potential, particularly in treating cancer and malaria. Their broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, some under clinical investigation, showcases their importance in medicinal chemistry. These compounds' clinical success and the versatile character of the quinoline nucleus make them a target for the development of new chemotherapeutic agents (Hussaini, 2016).

Green Chemistry in Synthesis

The environmental and health impacts of chemical synthesis are significant concerns in contemporary research. Quinoline derivatives, including this compound, are at the forefront of green chemistry approaches. Efforts to develop non-toxic, environment-friendly methods for synthesizing quinoline scaffolds are crucial. These approaches aim to eliminate the use of hazardous chemicals, solvents, and catalysts, emphasizing the role of quinoline derivatives in promoting sustainable and green chemistry practices (Nainwal et al., 2019).

Safety and Hazards

将来の方向性

Recent advances in the synthesis of quinolines have focused on greener and more sustainable chemical processes. This includes the development of alternative reaction methods for the synthesis of quinoline derivatives . The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time, indicating a promising future direction for this field .

作用機序

Target of Action

It is structurally similar to bedaquiline, a diarylquinoline antimycobacterial drug . Bedaquiline targets the c subunit of ATP synthase, responsible for synthesizing ATP . This suggests that 3-(Quinolin-2-yl)butan-2-ol may have a similar target.

Mode of Action

Bedaquiline, a structurally related compound, inhibits the c subunit of atp synthase . This inhibition disrupts ATP synthesis, leading to energy depletion and cell death . It’s plausible that this compound might exhibit a similar mode of action.

Biochemical Pathways

If we consider the action of bedaquiline, it affects the atp synthesis pathway by inhibiting atp synthase . This could potentially lead to downstream effects such as energy depletion and cell death .

Pharmacokinetics

The administration of bedaquiline with a standard meal increased the relative bioavailability by approximately 2-fold compared to administration under fasted conditions . This suggests that the bioavailability of this compound might also be influenced by food intake.

Result of Action

Based on the action of bedaquiline, it can be inferred that the inhibition of atp synthase could lead to energy depletion and cell death .

特性

IUPAC Name |

3-quinolin-2-ylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-9(10(2)15)12-8-7-11-5-3-4-6-13(11)14-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDUNGXDOXONAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

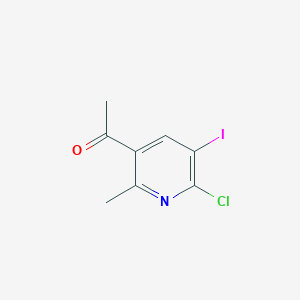

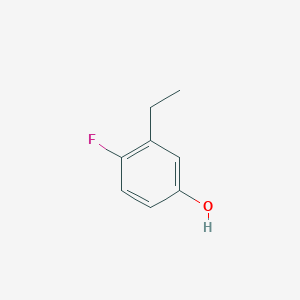

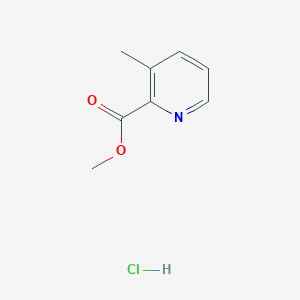

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

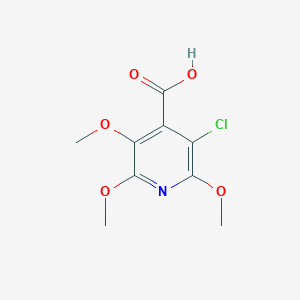

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-2-(4-methylpiperazin-1-yl)ethyl]amine dihydrochloride](/img/structure/B1428278.png)

![2-(Benzyloxycarbonylamino-methyl)-hexahydro-furo[2,3-c]pyrrole-5-carboxylic acid tert-butyl ester](/img/structure/B1428286.png)

![Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1428287.png)

![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione](/img/structure/B1428297.png)